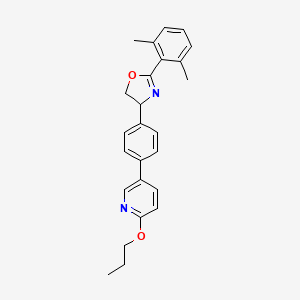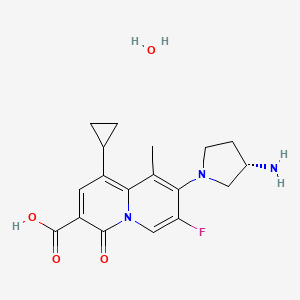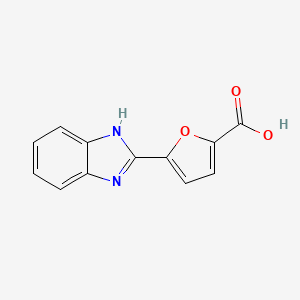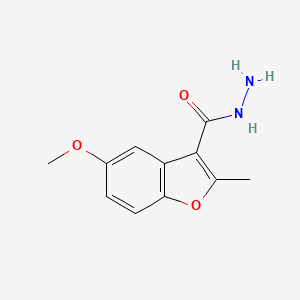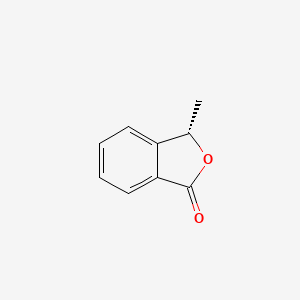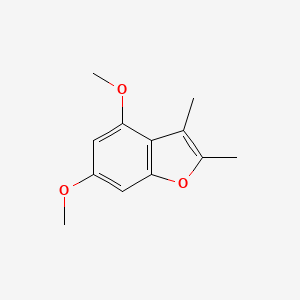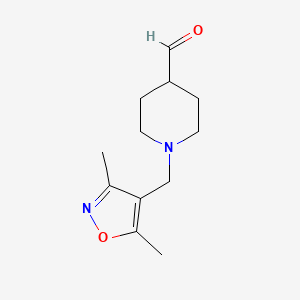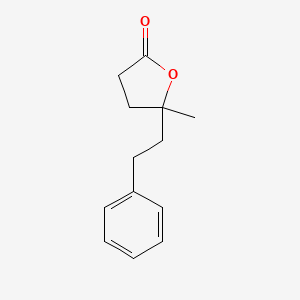
7-Methoxy-2-(propan-2-yl)-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-7-methoxybenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an isopropyl group at the second position and a methoxy group at the seventh position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-7-methoxybenzofuran can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyphenylpropargyl ethers. This method typically uses hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in acetonitrile to facilitate the cyclization process . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by cyclization .
Industrial Production Methods: Industrial production of 2-Isopropyl-7-methoxybenzofuran often employs catalytic strategies to enhance yield and efficiency. For instance, the use of palladium nanoparticles as catalysts in a one-pot synthesis has been reported to be effective. This method allows for the recycling and reuse of the catalyst without significant loss of activity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-7-methoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the production of polymers and dyes due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-7-methoxybenzofuran involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as tyrosinase and carbonic anhydrase, which play crucial roles in various biological processes . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
- Amiodarone
- Angelicin
- Bergapten
- Nodekenetin
- Xanthotoxin
- Usnic Acid
Propriétés
Numéro CAS |
91301-21-2 |
|---|---|
Formule moléculaire |
C12H14O2 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
7-methoxy-2-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O2/c1-8(2)11-7-9-5-4-6-10(13-3)12(9)14-11/h4-8H,1-3H3 |
Clé InChI |
QCCWDSIXNIZCIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(O1)C(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


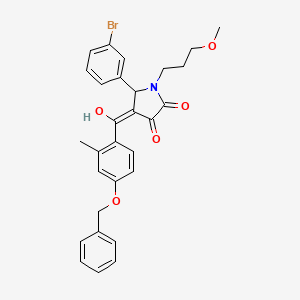
![2,6-Dimethyldibenzo[b,d]furan](/img/structure/B12892812.png)
